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Compound of Interest

Compound Name: 2,4-Dibromo-6-fluoroanisole

Cat. No.: B1598154 Get Quote

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,4-Dibromo-6-
fluoroanisole

Abstract
This technical guide provides a comprehensive overview of 2,4-Dibromo-6-fluoroanisole
(CAS No. 202982-75-0), a halogenated aromatic compound of significant interest to

researchers in organic synthesis and medicinal chemistry. This document delineates its

physicochemical properties, expected spectroscopic profile, and core chemical reactivity.

Emphasis is placed on its utility as a versatile building block, particularly in regioselective cross-

coupling reactions, which are foundational to modern drug discovery and agrochemical

development. The strategic placement of two distinct bromine atoms, a fluorine atom, and a

methoxy group creates a unique platform for complex molecular architecture. This guide serves

as a technical resource for scientists and professionals, offering insights into its synthetic

potential and safe handling.

Physicochemical and Structural Properties
2,4-Dibromo-6-fluoroanisole is a polysubstituted benzene derivative. The interplay of its

functional groups—an activating methoxy group, and deactivating but ortho-, para-directing

halogens—governs its physical characteristics and chemical behavior.

Table 1: Core Physicochemical Data for 2,4-Dibromo-6-fluoroanisole
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Property Value Source(s)

CAS Number 202982-75-0 [1][2][3]

Molecular Formula C₇H₅Br₂FO [4]

Molecular Weight 283.92 g/mol [4]

Appearance Solid (Typical)
Inferred from related

compounds

Melting Point 67-70 °C [5]*

Boiling Point Data not readily available N/A

Density Data not readily available N/A

*Note: This melting point is listed for a substance with "2,4-dibromo-6-fluoroanisole" as a

synonym; researchers should verify this value with a certificate of analysis from their supplier.

Spectroscopic Profile (Expected Characteristics)
While specific spectral data requires experimental acquisition, a detailed theoretical profile can

be constructed based on the molecule's structure. This is invaluable for researchers in

confirming the identity and purity of the compound.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct signals in the aromatic region,

corresponding to the two aromatic protons.

H-3: This proton is coupled to the adjacent fluorine atom (²JH-F) and the H-5 proton (⁴JH-H).

It will likely appear as a doublet of doublets.

H-5: This proton is coupled to the H-3 proton (⁴JH-H) and the fluorine atom (⁴JH-F). It will

also likely appear as a doublet of doublets. The electron-donating methoxy group (-OCH₃)

will present as a sharp singlet, typically in the 3.8-4.0 ppm range.

¹³C NMR Spectroscopy
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The molecule possesses seven unique carbon atoms, which should result in seven distinct

signals. The carbon atoms bonded to fluorine will exhibit splitting (¹JC-F, ²JC-F, etc.), which is a

key diagnostic feature.

Aromatic Carbons: Six signals are expected in the aromatic region (~100-160 ppm). The

carbon attached to fluorine (C-6) will show a large one-bond coupling constant (¹JC-F).

Methoxy Carbon: A single signal for the -OCH₃ group is expected around 55-60 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for its functional groups:

~2950-2850 cm⁻¹: C-H stretching from the methoxy group.

~1550-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the anisole ether.

~1050-1000 cm⁻¹: Symmetric C-O-C stretching.

~1200-1100 cm⁻¹: C-F stretching.

~700-500 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)
The mass spectrum will provide definitive evidence of the molecular weight and halogen

composition.

Molecular Ion (M⁺): A prominent cluster of peaks will be observed for the molecular ion due

to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). A molecule with

two bromine atoms will exhibit a characteristic M⁺, M⁺+2, and M⁺+4 pattern with a relative

intensity ratio of approximately 1:2:1.

Chemical Reactivity and Synthetic Utility
The primary utility of 2,4-Dibromo-6-fluoroanisole lies in its capacity for selective

functionalization, driven by the differential reactivity of its two carbon-bromine bonds. This
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makes it a valuable precursor for building complex molecular scaffolds.

Electronic Effects and Regioselectivity
The reactivity of the C-Br bonds in palladium-catalyzed cross-coupling reactions is dictated by

the electronic environment of the aromatic ring.

Activating Group: The methoxy (-OCH₃) group at C-1 is a strong electron-donating group,

increasing electron density at the ortho (C-2, C-6) and para (C-4) positions.

Deactivating Groups: The fluorine (at C-6) and bromine (at C-2, C-4) atoms are electron-

withdrawing via induction.

The C-2 position is ortho to the activating methoxy group and ortho to the withdrawing fluorine

atom. The C-4 position is para to the activating methoxy group. In many cross-coupling

reactions, the oxidative addition of the palladium catalyst is favored at the more electron-

deficient site.[6] Therefore, the C-Br bond at the C-2 position, being flanked by two electron-

withdrawing halogens, is generally expected to be more reactive towards oxidative addition

than the C-Br bond at the C-4 position. This allows for regioselective mono-functionalization at

the C-2 position under carefully controlled conditions, leaving the C-4 bromine available for a

subsequent, different coupling reaction.

Palladium-Catalyzed Cross-Coupling Reactions
2,4-Dibromo-6-fluoroanisole is an ideal substrate for sequential cross-coupling reactions

such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[7] The ability to

introduce two different substituents in a controlled manner is a cornerstone of modern synthetic

strategy.
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Starting Material

Step 1: Regioselective Suzuki Coupling

Step 2: Second Coupling Reaction

2,4-Dibromo-6-fluoroanisole

R¹-B(OH)₂
Pd Catalyst (e.g., Pd(PPh₃)₄)

Base (e.g., K₂CO₃)

More reactive C2-Br site

4-Bromo-2-(R¹)-6-fluoroanisole

Forms C-C bond

R²-Source (e.g., R²-SnBu₃ or H-NR³R⁴)
Pd Catalyst

Base/Conditions

Functionalize C4-Br site

2-(R¹)-4-(R²)-6-fluoroanisole

Forms C-C, C-N, etc.

Click to download full resolution via product page

Figure 1: A representative workflow for the sequential cross-coupling of 2,4-Dibromo-6-
fluoroanisole.
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Representative Synthesis Protocol
A plausible synthesis for 2,4-Dibromo-6-fluoroanisole involves the selective bromination of a

commercially available fluoroanisole precursor. The following is a representative, conceptual

protocol.

Step 1: Mono-bromination of 2-Fluoroanisole

Dissolve 2-fluoroanisole in a suitable chlorinated solvent (e.g., dichloromethane or

chloroform).

Cool the solution in an ice bath to 0 °C.

Slowly add one equivalent of bromine (Br₂) or N-Bromosuccinimide (NBS) with a catalytic

amount of a Lewis acid or radical initiator as appropriate. The methoxy group will direct

bromination primarily to the para position (C-4).

Allow the reaction to stir at room temperature until completion, monitored by TLC or GC-MS.

Work up the reaction by washing with an aqueous solution of sodium thiosulfate to quench

excess bromine, followed by a brine wash.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the resulting 4-bromo-2-fluoroanisole by column chromatography or distillation.

Step 2: Second Bromination to Yield 2,4-Dibromo-6-fluoroanisole

Dissolve the purified 4-bromo-2-fluoroanisole from Step 1 in a suitable solvent.

Add one equivalent of bromine or NBS. More forcing conditions (e.g., higher temperature,

stronger Lewis acid catalyst like FeBr₃) may be required for this second bromination due to

the deactivating effect of the first bromine atom.

The methoxy group will direct the second bromine to one of the remaining ortho positions.

The C-6 position is sterically hindered by the fluorine atom, thus favoring bromination at the

C-2 position.
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Monitor the reaction for completion.

Perform an aqueous workup similar to Step 1.

Purify the final product, 2,4-Dibromo-6-fluoroanisole, via recrystallization or column

chromatography to yield the final product.

Applications in Research and Development
The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal

chemistry to modulate key pharmacological properties.[8]

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it

resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a

metabolically vulnerable position can block this pathway, thereby increasing the drug's half-

life.

Binding Affinity: Fluorine can alter the electronic properties (pKa) of nearby functional groups

or engage in favorable electrostatic or hydrogen bonding interactions with protein targets,

enhancing binding affinity and potency.[9]

Lipophilicity and Permeability: The fluoroanisole motif can fine-tune a molecule's lipophilicity

(logD), which is critical for controlling its absorption, distribution, metabolism, and excretion

(ADME) profile.[8]

Given these benefits, 2,4-Dibromo-6-fluoroanisole serves as a valuable starting material for

synthesizing complex molecules where the fluoroanisole core is a desired pharmacophore.[10]

Its two bromine handles allow for the attachment of various side chains and heterocyclic

systems through cross-coupling chemistry, enabling the rapid generation of diverse compound

libraries for screening.

Safety and Handling
As a halogenated organic compound, 2,4-Dibromo-6-fluoroanisole should be handled with

appropriate care in a well-ventilated chemical fume hood. Personal protective equipment

(PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
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Table 2: General Hazard Profile

Hazard Type General Precaution

Acute Toxicity

Avoid inhalation, ingestion, and skin contact.

May be harmful if swallowed or absorbed

through the skin.

Skin Irritation May cause skin irritation upon contact.

Eye Irritation May cause serious eye irritation.

Environmental

Halogenated aromatics can be persistent in the

environment. Dispose of waste according to

local regulations.

This information is a general guideline. Always consult the specific Safety Data Sheet (SDS)

provided by the supplier before handling this chemical. An SDS is available from suppliers such

as CymitQuimica.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1598154#2-4-dibromo-6-fluoroanisole-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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